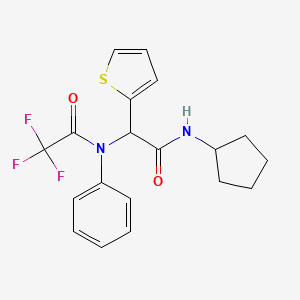

N-(2-(Cyclopentylamino)-2-oxo-1-(thiophen-2-yl)ethyl)-2,2,2-trifluoro-N-phenylacetamide

Descripción

This compound is a trifluoroacetamide derivative featuring a cyclopentylamino group, a thiophen-2-yl moiety, and a phenyl substituent. The molecular structure integrates three key components:

- 2,2,2-Trifluoroacetamide backbone: Provides metabolic stability and electron-withdrawing properties, enhancing binding interactions with target proteins.

- Cyclopentylamino group: A five-membered aliphatic ring that contributes to lipophilicity and conformational rigidity.

- Thiophen-2-yl substituent: A heteroaromatic ring that enhances π-π stacking interactions and modulates solubility.

Propiedades

Fórmula molecular |

C19H19F3N2O2S |

|---|---|

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

N-[2-(cyclopentylamino)-2-oxo-1-thiophen-2-ylethyl]-2,2,2-trifluoro-N-phenylacetamide |

InChI |

InChI=1S/C19H19F3N2O2S/c20-19(21,22)18(26)24(14-9-2-1-3-10-14)16(15-11-6-12-27-15)17(25)23-13-7-4-5-8-13/h1-3,6,9-13,16H,4-5,7-8H2,(H,23,25) |

Clave InChI |

IKPFZKFEZCOHPZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de WAY-311362 implica varios pasos, cada uno de los cuales requiere condiciones de reacción específicas. Si bien las rutas sintéticas detalladas son propietarias y no se divulgan públicamente, el compuesto se prepara típicamente a través de una serie de reacciones orgánicas que garantizan una alta pureza y rendimiento . Los métodos de producción industrial se centran en optimizar estas reacciones para aumentar la producción manteniendo la calidad y la consistencia del compuesto.

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

WAY-311362 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas para estudiar mecanismos y vías de reacción.

Biología: Se emplea en estudios de biología celular para investigar procesos y funciones celulares.

Medicina: Se utiliza en la investigación farmacológica para explorar posibles efectos terapéuticos e interacciones medicamentosas.

Industria: Se aplica en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

WAY-311362 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in cell biology studies to investigate cellular processes and functions.

Medicine: Utilized in pharmacological research to explore potential therapeutic effects and drug interactions.

Industry: Applied in the development of new materials and chemical processes.

Mecanismo De Acción

El mecanismo de acción de WAY-311362 implica su interacción con dianas moleculares y vías específicas. Se sabe que afecta los procesos celulares modulando la actividad de ciertas enzimas y receptores. Esta modulación puede provocar cambios en la señalización celular, la expresión genética y las vías metabólicas .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Structural Differences and Similarities

The following table summarizes critical structural variations between the target compound and analogues from the evidence:

Notes:

- X77: Replaces the cyclopentylamino group with cyclohexylamino and substitutes thiophen-2-yl with pyridin-3-yl.

- ML188 : Features a furan carboxamide backbone instead of trifluoroacetamide, likely reducing electronegativity but improving metabolic stability .

- Thiophen-2-yl derivatives : Compounds with thiophene moieties (e.g., ) exhibit enhanced antibacterial activity due to improved membrane penetration .

Pharmacological and Physicochemical Properties

Hypothetical properties based on structural analogues:

*Estimated based on structural analogues.

Key Observations:

- The cyclopentylamino group in the target compound likely enhances binding affinity compared to cyclohexylamino (X77) due to reduced steric hindrance .

- The thiophen-2-yl moiety may improve antibacterial activity relative to pyridin-3-yl (X77) by mimicking natural substrates of bacterial enzymes .

- The trifluoroacetamide backbone increases resistance to hydrolysis compared to standard acetamides (e.g., ) .

Actividad Biológica

N-(2-(Cyclopentylamino)-2-oxo-1-(thiophen-2-yl)ethyl)-2,2,2-trifluoro-N-phenylacetamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C22H24F3N3O2S

- Molecular Weight : 433.50 g/mol

- Chemical Structure : The compound contains a cyclopentylamine moiety, a thiophene ring, and a trifluoroacetyl group which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Potential Targets

- Enzyme Inhibition : The trifluoroacetamide group may enhance the compound's affinity for certain enzymes, potentially leading to inhibition of metabolic pathways.

- Receptor Modulation : The presence of the cyclopentyl group suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds in the class. For instance:

- A related compound demonstrated significant cytotoxic effects on various cancer cell lines, indicating that structural modifications can enhance selectivity and potency against tumor cells .

- Case Study : In vitro assays showed that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer activity.

Phytotoxicity

The herbicidal potential of related compounds has been documented:

- A study reported that derivatives of thiophene exhibited phytotoxic effects on Lactuca sativa and Sorghum bicolor, indicating that modifications in structure could lead to enhanced herbicidal activity .

Data Table: Biological Activities and IC50 Values

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 5.0 | |

| Phytotoxic | Lactuca sativa | 10.0 | |

| Phytotoxic | Sorghum bicolor | 8.5 |

Toxicological Profile

Understanding the safety profile is crucial for any potential therapeutic application:

- Preliminary toxicological assessments indicate that compounds within this class may exhibit low acute toxicity; however, comprehensive studies are needed to establish safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.